molecular formula C15H22FNO2S B6696493 N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-2-amine

N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-2-amine

Cat. No.: B6696493
M. Wt: 299.4 g/mol
InChI Key: REJYHWXRORWMSV-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thian-4-yl group with a dioxo substitution, a fluorophenyl group, and a propan-2-amine backbone, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2S/c1-12(10-14-4-2-3-5-15(14)16)17-11-13-6-8-20(18,19)9-7-13/h2-5,12-13,17H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJYHWXRORWMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)NCC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thian-4-yl group: This can be achieved through the oxidation of a thiane derivative using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the fluorophenyl group: This step involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with a suitable leaving group on the thian-4-yl intermediate.

    Introduction of the propan-2-amine group: This can be done through reductive amination, where the intermediate reacts with an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The thian-4-yl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiane derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiane derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the thian-4-yl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-dioxothian-4-yl)methyl]-1-(2-chlorophenyl)propan-2-amine
  • N-[(1,1-dioxothian-4-yl)methyl]-1-(2-bromophenyl)propan-2-amine

Uniqueness

N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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